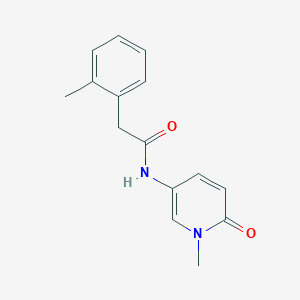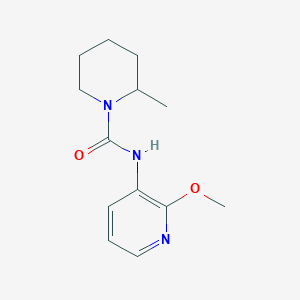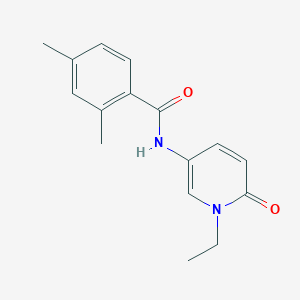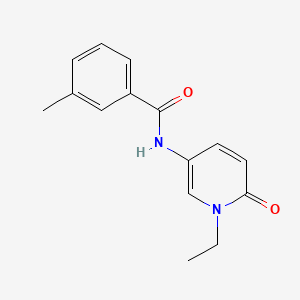
N-(1-methyl-6-oxopyridin-3-yl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-6-oxopyridin-3-yl)-2-(2-methylphenyl)acetamide, commonly referred to as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA-Na is a potent sodium channel blocker that has been shown to have potential therapeutic applications in various fields, including neuroscience and cardiology. In
Applications De Recherche Scientifique
MPA-Na has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, MPA-Na has been shown to be a potent blocker of voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. This property makes MPA-Na a potential candidate for the treatment of various neurological disorders, including epilepsy, neuropathic pain, and multiple sclerosis.
In cardiology, MPA-Na has been shown to have antiarrhythmic properties, making it a potential candidate for the treatment of cardiac arrhythmias. Additionally, MPA-Na has been shown to have potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Mécanisme D'action
The mechanism of action of MPA-Na involves the blockade of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in excitable cells, including neurons and cardiac cells. By blocking these channels, MPA-Na prevents the influx of sodium ions into the cell, thereby preventing the depolarization of the cell membrane and the subsequent generation of action potentials.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA-Na are primarily related to its blockade of voltage-gated sodium channels. In neurons, MPA-Na has been shown to reduce the frequency and amplitude of action potentials, thereby reducing neuronal excitability. In cardiac cells, MPA-Na has been shown to reduce the duration of action potentials, which can help prevent the development of arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPA-Na in lab experiments is its potency as a sodium channel blocker. This property allows for the precise control of neuronal and cardiac excitability, making it a valuable tool for studying the physiology of these cells. Additionally, MPA-Na has a relatively long half-life, which allows for sustained sodium channel blockade over an extended period.
One limitation of using MPA-Na in lab experiments is its potential for off-target effects. While MPA-Na is a potent sodium channel blocker, it may also interact with other ion channels and receptors, leading to unintended effects. Additionally, MPA-Na has been shown to have a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in its effects.
Orientations Futures
There are several potential future directions for the study of MPA-Na. One direction is the development of more potent and selective sodium channel blockers based on the structure of MPA-Na. Additionally, further research is needed to elucidate the potential therapeutic applications of MPA-Na in various fields, including neuroscience, cardiology, and cancer research. Finally, the development of more advanced analytical techniques for the detection and quantification of MPA-Na in biological samples could help facilitate its use in clinical and research settings.
Méthodes De Synthèse
The synthesis of MPA-Na is a multistep process that involves the reaction of 2-acetylaniline with 3-pyridinecarboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with sodium hydroxide to form MPA-Na. The purity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
N-(1-methyl-6-oxopyridin-3-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-12(11)9-14(18)16-13-7-8-15(19)17(2)10-13/h3-8,10H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTCZMIYDBAFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)




![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)

![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)